molecular formula C9H16BrN3 B13476837 4-Bromo-1-hexyl-1h-pyrazol-3-amine

4-Bromo-1-hexyl-1h-pyrazol-3-amine

Cat. No.: B13476837
M. Wt: 246.15 g/mol
InChI Key: DTXSPGVBWDQPBR-UHFFFAOYSA-N
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Description

4-Bromo-1-hexyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16BrN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hexyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with hexylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-hexyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-hexyl-1H-pyrazol-3-amine .

Scientific Research Applications

4-Bromo-1-hexyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-hexyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes. This interaction disrupts the enzyme’s normal function, leading to the desired inhibitory effect .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-hexyl-1H-pyrazol-3-amine is unique due to the presence of the hexyl group, which imparts specific lipophilic properties. This makes it more suitable for applications requiring hydrophobic interactions, such as in certain drug formulations or material science applications .

Properties

Molecular Formula

C9H16BrN3

Molecular Weight

246.15 g/mol

IUPAC Name

4-bromo-1-hexylpyrazol-3-amine

InChI

InChI=1S/C9H16BrN3/c1-2-3-4-5-6-13-7-8(10)9(11)12-13/h7H,2-6H2,1H3,(H2,11,12)

InChI Key

DTXSPGVBWDQPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C(=N1)N)Br

Origin of Product

United States

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